REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=O.[N+:18](CC)([O-])=O.C([O-])(=O)C.[Na+].O>C(O)(=O)C>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:18] |f:2.3|
|
Name
|
|
Quantity
|
226 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)OCC1=CC=CC=C1
|
Name
|
nitroethane
|
Quantity
|
287 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
313 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
570 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
mixture
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate is then filtered off
|
Type
|
WASH
|
Details
|
rinsed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=CC(=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |